4-Hydroxy-m-anisaldehyde, bromo derivative
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Overview
Description
. It is a derivative of anisaldehyde, where a bromine atom is substituted at the second position of the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-m-anisaldehyde, bromo derivative typically involves the bromination of 4-Hydroxy-m-anisaldehyde. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions . The reaction conditions, including temperature and solvent, are optimized to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over reaction parameters to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-m-anisaldehyde, bromo derivative undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of this compound carboxylic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydroxy-m-anisaldehyde, bromo derivative has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of fragrances, flavors, and other aromatic compounds
Mechanism of Action
The mechanism of action of 4-Hydroxy-m-anisaldehyde, bromo derivative involves its interaction with specific molecular targets. The bromine atom and the aldehyde group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Vanillin (4-Hydroxy-3-methoxybenzaldehyde): Similar structure but lacks the bromine atom.
Protocatechualdehyde (3,4-Dihydroxybenzaldehyde): Similar structure with an additional hydroxyl group.
Syringaldehyde (4-Hydroxy-3,5-dimethoxybenzaldehyde): Similar structure with an additional methoxy group.
Uniqueness
4-Hydroxy-m-anisaldehyde, bromo derivative is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties. This makes it valuable for specific synthetic applications and research studies where brominated compounds are required .
Properties
CAS No. |
89984-24-7 |
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Molecular Formula |
C8H7BrO3 |
Molecular Weight |
231.04 g/mol |
IUPAC Name |
2-bromo-4-hydroxy-3-methoxybenzaldehyde |
InChI |
InChI=1S/C8H7BrO3/c1-12-8-6(11)3-2-5(4-10)7(8)9/h2-4,11H,1H3 |
InChI Key |
YDONHJQIDPMMJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1Br)C=O)O |
Origin of Product |
United States |
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